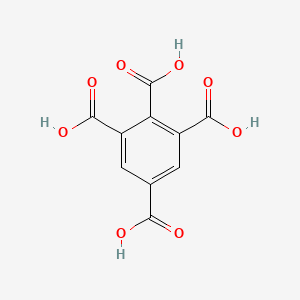

1,2,3,5-Benzene-tetracarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

479-47-0 |

|---|---|

Molecular Formula |

C10H6O8 |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

benzene-1,2,3,5-tetracarboxylic acid |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

NHDLVKOYPQPGNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Historical Trajectories and Modern Research Impetus in Polycarboxylic Acid Ligands

The journey of polycarboxylic acids in chemistry is a rich narrative that intertwesses with the development of coordination chemistry and materials science. Initially, simple dicarboxylic and tricarboxylic acids were employed to study the formation of metal complexes. The seminal work of Alfred Werner in the late 19th and early 20th centuries laid the foundation for understanding how metal ions could coordinate with organic molecules, known as ligands, to form complex structures. This fundamental understanding paved the way for the exploration of more complex polycarboxylic acids as ligands.

The modern impetus for research into polycarboxylic acid ligands is largely fueled by the rise of metal-organic frameworks (MOFs) and coordination polymers. These materials, which consist of metal ions or clusters linked together by organic ligands, have garnered immense interest due to their tunable porosity, high surface areas, and diverse applications in gas storage, catalysis, and sensing. The geometry and connectivity of the polycarboxylic acid ligand play a crucial role in determining the final structure and properties of the resulting framework.

While the 1,2,4,5-isomer of benzenetetracarboxylic acid, commonly known as pyromellitic acid, has been extensively studied and utilized in the synthesis of a vast array of MOFs and coordination polymers, the research trajectory for 1,2,3,5-benzenetetracarboxylic acid, or prehnitic acid, is far less defined. Historical and contemporary literature predominantly focuses on the synthetic accessibility and high symmetry of the 1,2,4,5-isomer, which facilitates the formation of predictable and highly ordered structures. The less symmetric nature of the 1,2,3,5-isomer may present greater challenges in achieving crystalline, porous materials, which could contribute to its underrepresentation in the current body of scientific literature.

Table 1: Physicochemical Properties of Benzenetetracarboxylic Acid Isomers

| Property | 1,2,3,5-Benzenetetracarboxylic Acid | 1,2,4,5-Benzenetetracarboxylic Acid |

|---|---|---|

| Synonym | Prehnitic acid | Pyromellitic acid |

| CAS Number | 479-47-0 nih.gov | 89-05-4 sigmaaldrich.comnist.govchemeo.commerckmillipore.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C10H6O8 nih.gov | C10H6O8 nist.govnih.gov |

| Molecular Weight | 254.15 g/mol nih.gov | 254.15 g/mol sigmaaldrich.comnist.govsigmaaldrich.comnih.gov |

| Melting Point | Not available | 281-284.5 °C sigmaaldrich.comchemicalbook.com |

| Solubility in Water | Not available | 1.5 g/100 mL (20 °C) chemicalbook.com |

Multidisciplinary Research Perspectives and Emerging Challenges in Supramolecular Chemistry and Materials Science

Pioneering Synthetic Routes and Reaction Mechanisms of 1,2,3,5-Benzenetetracarboxylic Acid

The synthesis of 1,2,3,5-Benzenetetracarboxylic acid and its derivatives has evolved through various methodologies, from classical oxidation reactions to more sophisticated one-pot multicomponent reactions. These methods provide access to the core structure and its functionalized analogues, which are valuable in materials science and organic synthesis.

One-Pot Synthesis Approaches for Derivatives

A notable advancement in the synthesis of derivatives of 1,2,3,5-Benzenetetracarboxylic acid is the development of one-pot, multi-component reactions. One such method allows for the synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates from simple starting materials. researchgate.netresearchgate.net This reaction involves the combination of alkyl propiolates and alkyl 2-nitroethanoates in the presence of triphenylphosphine (B44618) (Ph3P). researchgate.net The process is typically carried out in a solvent like toluene (B28343) under reflux conditions and is completed within a few hours. researchgate.net This approach is significant as it constructs the highly functionalized benzene (B151609) ring in a single step, offering moderate yields of 36–42%. researchgate.netresearchgate.net

The reaction proceeds through a mechanistically complex pathway promoted by triphenylphosphine, leading to the formation of various tetraalkyl esters of 1,2,3,5-benzenetetracarboxylic acid. researchgate.net The specific esters produced depend on the alkyl groups present in the propiolate and 2-nitroethanoate reactants. researchgate.net

| Product Name | Alkyl Groups | Yield | Melting Point (°C) |

|---|---|---|---|

| Tetramethyl Benzene-1,2,3,5-tetracarboxylate | Methyl | 42% | 120–122 |

| Tetraethyl Benzene-1,2,3,5-tetracarboxylate | Ethyl | 39% | Data not available in source |

Hydrothermal and Solvothermal Synthetic Conditions

Hydrothermal and solvothermal synthesis are powerful techniques, particularly in the field of coordination chemistry and materials science, for creating crystalline materials such as metal-organic frameworks (MOFs). These methods involve carrying out a reaction in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at temperatures above the solvent's boiling point. While specific examples focusing solely on the 1,2,3,5-isomer are less common in the surveyed literature, these techniques are widely applied to its isomers, such as 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid), to construct complex coordination polymers. researchgate.netrsc.org

For instance, two new co-crystals based on 1,2,4,5-benzenetetracarboxylic acid were synthesized and assembled into 3D supramolecular frameworks with 1D channels through intermolecular hydrogen-bonding interactions. researchgate.net Similarly, reactions between 1,2,4,5-benzene-tetra-carboxylate and lanthanide ions in water have yielded seven distinct families of lanthanide-containing coordination polymers. rsc.org These examples highlight the utility of hydrothermal and solvothermal conditions in leveraging the coordinating ability of benzenetetracarboxylate ligands to build higher-order structures. The principles are directly applicable to 1,2,3,5-benzenetetracarboxylic acid for the design of novel materials.

Catalytic Strategies in 1,2,3,5-Benzenetetracarboxylic Acid Synthesis

The synthesis of the parent 1,2,3,5-benzenetetracarboxylic acid often relies on the oxidation of appropriately substituted benzene precursors. A common and robust method is the exhaustive oxidation of tetra-alkylbenzene derivatives. For example, halogenated benzene-1,2,3,4-tetracarboxylic acids are prepared by the oxidation of the corresponding halogenated 1,2,3,4-tetramethylbenzenes using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). nsf.gov This strategy, where a pre-functionalized aromatic ring is oxidized, is a key method for producing substituted benzenepolycarboxylic acids.

In the context of synthesizing its derivatives, catalytic or promoter-driven strategies are also employed. As mentioned previously, triphenylphosphine (Ph3P) acts as a crucial promoter in the one-pot synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates from alkyl propiolates and alkyl 2-nitroethanoates. researchgate.net

Derivatization and Functionalization Strategies

The four carboxylic acid groups of 1,2,3,5-benzenetetracarboxylic acid are the primary sites for chemical modification, allowing for a wide range of derivatization and functionalization reactions.

Esterification and Imidization Reactions

Esterification is a fundamental derivatization reaction for 1,2,3,5-benzenetetracarboxylic acid. The conversion of its four carboxyl groups into esters can be achieved through several methods. The one-pot synthesis described earlier directly yields tetraalkyl esters. researchgate.net Alternatively, classical Fischer-Speier esterification can be employed, which involves heating the tetracarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This equilibrium-driven reaction typically requires heating under reflux to achieve good conversion. chemguide.co.uk The resulting tetraesters, such as tetramethyl benzene-1,2,3,5-tetracarboxylate, are important intermediates in further synthetic applications. nist.gov

Imidization reactions convert the carboxylic acid groups into imides, which are key components in high-performance polymers and electronic materials. This is typically achieved by reacting the tetracarboxylic acid with primary amines at elevated temperatures. nsf.govresearchgate.net The reaction proceeds through an initial amic acid formation, followed by a dehydration step to form the cyclic imide rings. While detailed studies on the 1,2,3,5-isomer were not found, the synthesis of diimides from the related benzene-1,2,3,4-tetracarboxylic acid provides a clear precedent. In that case, the reaction with primary amines in acetic acid at 110-120 °C yields the desired ortho-diimide products in good yields. nsf.govresearchgate.net This general approach is applicable for creating imide derivatives from 1,2,3,5-benzenetetracarboxylic acid.

Halogenation and Hydroxyl Group Introduction on the Benzene Ring

Direct functionalization of the benzene ring of 1,2,3,5-benzenetetracarboxylic acid, for instance, through electrophilic aromatic substitution like halogenation, is challenging. The four electron-withdrawing carboxylic acid groups strongly deactivate the ring, making it resistant to such reactions.

Therefore, the synthesis of halogenated derivatives is typically accomplished by using a starting material that already contains the desired halogen substituent. For example, halogenated benzene-1,2,3,4-tetracarboxylic acids are prepared by first synthesizing a halogenated 1,2,3,4-tetramethylbenzene, which is then subjected to exhaustive oxidation with potassium permanganate to convert the methyl groups into carboxylic acids. nsf.gov This multi-step approach circumvents the difficulty of direct halogenation of the electron-poor aromatic acid.

The introduction of hydroxyl groups directly onto the benzene ring of 1,2,3,5-benzenetetracarboxylic acid is not a commonly reported transformation, likely for the same reason of ring deactivation that hinders direct halogenation. Synthetic strategies would probably require starting with a pre-hydroxylated and protected precursor before the introduction or formation of the carboxylic acid functionalities.

| Reaction Type | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| One-Pot Ester Synthesis | Alkyl propiolates, Alkyl 2-nitroethanoates | Triphenylphosphine (Ph3P), Toluene, Reflux | Tetraalkyl Benzene-1,2,3,5-tetracarboxylates |

| Fischer Esterification | 1,2,3,5-Benzenetetracarboxylic acid, Alcohol | Conc. H2SO4, Heat/Reflux | Tetraalkyl Benzene-1,2,3,5-tetracarboxylates |

| Imidization | 1,2,3,5-Benzenetetracarboxylic acid, Primary Amine | Acetic Acid, 110-120 °C | Diimide derivatives |

| Synthesis of Halogenated Acid | Halogenated Tetramethylbenzene | Potassium Permanganate (KMnO4), tBuOH/H2O | Halogenated Benzenetetracarboxylic acid |

Isotopic Labeling for Mechanistic Studies (e.g., Deuterated Analogs)

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, providing insights into bond-forming and bond-breaking steps, and tracking the fate of atoms throughout a chemical transformation. In the context of 1,2,3,5-benzenetetracarboxylic acid, the synthesis of deuterated analogs can be instrumental in mechanistic studies of its various chemical transformations. While specific studies detailing the isotopic labeling of 1,2,3,5-benzenetetracarboxylic acid are not extensively documented in publicly available literature, established methodologies for the deuteration of aromatic carboxylic acids can be applied.

One common approach for introducing deuterium (B1214612) into an aromatic system is through acid-catalyzed hydrogen-deuterium (H/D) exchange. nih.govaklectures.com In this method, the aromatic compound is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in the presence of D₂O as the deuterium source. researchgate.net For 1,2,3,5-benzenetetracarboxylic acid, the electron-withdrawing nature of the four carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions (e.g., high temperatures), exchange at the less sterically hindered and relatively less deactivated positions on the benzene ring could potentially be achieved.

Another potential route to deuterated 1,2,3,5-benzenetetracarboxylic acid is through the catalytic deuterodecarboxylation of a precursor molecule. rsc.org This method involves the replacement of a carboxylic acid group with a deuterium atom, a reaction often catalyzed by silver or copper salts in the presence of a deuterium source like D₂O. rsc.org

Once synthesized, these deuterated analogs of 1,2,3,5-benzenetetracarboxylic acid would be invaluable for a range of mechanistic investigations. For example, in the study of decarboxylation reactions, a deuterated analog could help determine the rate-determining step of the reaction. unt.eduunt.edu By comparing the rate of decarboxylation of the deuterated and non-deuterated compounds, the kinetic isotope effect (KIE) can be determined. A significant KIE would suggest that the C-H (or C-D) bond is broken in the rate-determining step.

Furthermore, isotopic labeling can be used to trace the path of the molecule in more complex transformations. For instance, in reactions where 1,2,3,5-benzenetetracarboxylic acid is used as a building block for metal-organic frameworks (MOFs) or polymers, deuterated analogs could be used in conjunction with techniques like solid-state NMR or mass spectrometry to understand the assembly process and the stability of the resulting structures.

The following interactive data table illustrates hypothetical deuterated analogs of 1,2,3,5-benzenetetracarboxylic acid and their potential applications in mechanistic studies.

| Deuterated Analog | Potential Synthetic Method | Potential Mechanistic Study Application | Technique for Analysis |

|---|---|---|---|

| 1,2,3,5-Benzenetetracarboxylic acid-4-d | Catalytic deuterodecarboxylation of a pentacarboxylic acid precursor | Investigation of the mechanism of electrophilic substitution reactions on the aromatic ring. | NMR Spectroscopy, Mass Spectrometry |

| 1,2,3,5-Benzenetetracarboxylic acid-6-d | Acid-catalyzed H/D exchange under forcing conditions | Studying the kinetic isotope effect in decarboxylation reactions. | Kinetic Studies, GC-MS |

| 1,2,3,5-Benzenetetracarboxylic acid-d₂ (positions 4 and 6) | Extensive acid-catalyzed H/D exchange | Probing the regioselectivity of derivatization reactions. | NMR Spectroscopy, X-ray Crystallography |

Advanced Structural Elucidation and Spectroscopic Investigations of 1,2,3,5 Benzene Tetracarboxylic Acid Derived Systems

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

In coordination complexes, the four carboxylic acid groups of the 1,2,3,5-benzenetetracarboxylate ligand can be partially or fully deprotonated, offering a variety of binding possibilities (monodentate, bidentate chelating, or bridging) to metal ions. X-ray diffraction studies on related polycarboxylic acids have shown that these interactions lead to the formation of diverse and complex frameworks, from one-dimensional chains to three-dimensional porous structures. rsc.org For instance, studies on lanthanide complexes with the 1,2,4,5-isomer have revealed intricate three-dimensional frameworks with potential porosity. rsc.org A similar rich structural chemistry would be anticipated for the 1,2,3,5-isomer.

Table 1: Expected Crystallographic Data Parameters from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-O, M-O). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., O-C-O). |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Derivatization Studies

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2,3,5-benzenetetracarboxylic acid and its derivatives in solution. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For 1,2,3,5-benzenetetracarboxylic acid, the ¹H NMR spectrum is expected to show signals corresponding to the two distinct aromatic protons. The proton at the 4-position and the proton at the 6-position would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their electronic environment. The acidic protons of the four carboxyl groups would typically appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though this signal can be concentration-dependent and may exchange with residual water in the solvent.

The ¹³C NMR spectrum would be expected to show distinct signals for the non-equivalent carbon atoms in the benzene (B151609) ring and a separate signal for the carboxyl carbons. The chemical shifts of the aromatic carbons are indicative of the substituent effects of the carboxyl groups. Upon derivatization, such as esterification or coordination to a metal center, changes in the ¹H and ¹³C NMR spectra can confirm the success of the reaction and provide insights into the structural changes that have occurred.

Table 2: Predicted NMR Chemical Shift Regions for 1,2,3,5-Benzenetetracarboxylic Acid

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹H | Carboxylic Acid (-COOH) | > 10 (broad) |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. For 1,2,3,5-benzenetetracarboxylic acid, the spectra are dominated by vibrations associated with the carboxylic acid groups and the benzene ring.

Key vibrational modes include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimers.

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch of the carboxylic acid group.

C-O Stretching and O-H Bending: These vibrations appear in the fingerprint region (1200–1450 cm⁻¹).

Aromatic C-H and C=C Stretching: Bands for aromatic C=C stretching are typically observed in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Upon deprotonation and coordination to a metal ion, the vibrational spectrum changes significantly. The broad O-H stretch disappears, and the C=O stretching band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group, typically found around 1550-1620 cm⁻¹ and 1380-1440 cm⁻¹, respectively. researchgate.net The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate ligand.

Table 3: Characteristic Vibrational Frequencies for Benzenepolycarboxylic Acids

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance (IR) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| COO⁻ asymmetric stretch | 1550 - 1620 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to weak |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 1,2,3,5-benzenetetracarboxylic acid, the absorption bands in the UV region arise from π → π* transitions within the benzene ring. The substitution with four carboxyl groups influences the energy of these transitions. Typically, aromatic carboxylic acids exhibit strong absorption bands below 300 nm.

When this acid is used as a ligand to form complexes with transition metals or lanthanides, new absorption bands may appear. These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The study of the UV-Vis spectra of these derived systems is essential for understanding their electronic properties, which are relevant for applications in photocatalysis and luminescence. For instance, in lanthanide coordination polymers, the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can help elucidate its structure. For 1,2,3,5-benzenetetracarboxylic acid, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight (254.15).

Aromatic carboxylic acids typically undergo characteristic fragmentation patterns under electron ionization (EI). Common fragmentation pathways include the loss of water (M-18), the loss of a hydroxyl radical (M-17), and the loss of a carboxyl group (M-45). libretexts.org The fragmentation of 1,2,3,5-benzenetetracarboxylic acid would likely proceed through sequential losses of these groups, leading to a series of fragment ions that can be used to confirm the structure. Electrospray ionization (ESI), a softer ionization technique, is also commonly used and would likely show a prominent peak for the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 4: Expected Key Fragments in the Mass Spectrum of 1,2,3,5-Benzenetetracarboxylic Acid

| Ion | m/z (for C₁₀H₆O₈) | Description |

|---|---|---|

| [M]⁺˙ | 254 | Molecular Ion |

| [M-OH]⁺ | 237 | Loss of a hydroxyl radical |

| [M-H₂O]⁺˙ | 236 | Loss of water |

| [M-COOH]⁺ | 209 | Loss of a carboxyl group |

Computational and Theoretical Chemistry Studies of 1,2,3,5 Benzene Tetracarboxylic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetics of 1,2,3,5-benzenetetracarboxylic acid. These studies provide insights into molecular stability, acidity, and charge distribution.

Detailed research by Rakčević and colleagues explored the relationship between the experimental pKa values of benzene (B151609) polycarboxylic acids, including the 1,2,3,5-isomer, and their computed surface-electrostatic potentials. fiveable.me Using DFT calculations, they established a linear correlation between the pKa values for the successive dissociation steps of the carboxylic acid groups and the minimum of the surface-electrostatic potential of the conjugate bases formed in each ionization step. fiveable.me This theoretical approach provides a robust method for understanding and predicting the acidity of this polyprotic acid. fiveable.me

The calculations performed at the B3LYP/6-311++g(d,p) level of theory provide valuable data on the electronic characteristics of 1,2,3,5-benzenetetracarboxylic acid and its corresponding anions upon deprotonation. fiveable.me

Table 4.1.1: Calculated Electronic Properties and Experimental pKa Values for 1,2,3,5-Benzenetetracarboxylic Acid

| Dissociation Step | Experimental pKa | VS,min of Conjugate Base (kJ/mol) | Charge on O-atom of Conjugate Base (e) |

|---|---|---|---|

| 1 | 2.38 | -183.69 | 2.802 |

| 2 | 3.51 | -242.06 | 3.181 |

| 3 | 4.44 | -302.18 | 3.688 |

| 4 | 5.81 | -388.87 | 6.145 |

Data sourced from Rakčević et al. (2014). fiveable.me

These theoretical findings are crucial for understanding how the molecule will behave in different chemical environments, particularly in aqueous solutions and in the formation of metal complexes.

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

While the crystal structures of metal-organic frameworks (MOFs) derived from 1,2,3,5-benzenetetracarboxylic acid reveal significant intermolecular interactions such as hydrogen bonding and π-π stacking, dedicated molecular dynamics (MD) simulation studies focusing on the conformational dynamics and intermolecular interactions of the isolated acid or its simple derivatives are not widely available in the current scientific literature.

MD simulations would be a valuable tool to:

Explore the conformational landscape of the molecule, including the rotational freedom of the four carboxylic acid groups.

Simulate its behavior in solution to understand its hydration shell and interactions with solvent molecules.

Quantify the strength of intermolecular interactions, such as the formation of hydrogen-bonded dimers or larger aggregates, which are crucial in the nucleation and growth of its crystals and coordination polymers.

Future MD studies could provide a deeper understanding of the self-assembly processes that govern the formation of more complex supramolecular structures.

Reactivity and Reaction Mechanism Modeling, including Reaction Intermediates

Computational modeling of the reactivity and reaction mechanisms involving 1,2,3,5-benzenetetracarboxylic acid is an area with potential for future research. While it is known to be a product of the oxidation of certain complex organic mixtures, such as those found in petroleum, detailed theoretical studies on its formation pathways or its subsequent reactions are not extensively documented. purdue.edu

Quantum chemical calculations could be employed to:

Model potential reaction pathways, for instance, in the synthesis of polymers or in degradation processes.

Calculate the activation energies for different reactions, providing insights into reaction kinetics.

Identify the structure of potential transition states and reaction intermediates, which are often difficult to observe experimentally.

Such computational studies would be invaluable for optimizing synthetic routes to its derivatives and for understanding its stability and degradation under various conditions.

Ligand Field Theory and Coordination Site Analysis in Metal Complexes

1,2,3,5-Benzenetetracarboxylic acid is a versatile ligand in coordination chemistry, capable of binding to metal ions through its four carboxylate groups in various coordination modes. A multitude of metal-organic complexes and coordination polymers featuring this ligand have been synthesized and structurally characterized using single-crystal X-ray diffraction. These studies reveal diverse coordination environments around the metal centers, with the ligand acting as a bridge to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks.

For example, in various reported structures, the deprotonated forms of the acid (H₂btec²⁻, Hbtec³⁻, and btec⁴⁻) coordinate to metal ions like Ag(I), Fe(III), Zn(II), and various lanthanides. The carboxylate groups can act as monodentate, bidentate chelating, or bidentate bridging ligands, leading to complex structures such as dinuclear units, chains, and layers.

Despite the wealth of structural data, a formal and detailed analysis of these complexes using Ligand Field Theory (LFT) is not prominent in the literature. LFT is a theoretical framework that describes the bonding and electronic structure of coordination complexes, focusing on the effect of the ligands on the metal d-orbital energies. An application of LFT, supported by quantum chemical calculations, to complexes of 1,2,3,5-benzenetetracarboxylic acid could provide significant insights into:

The d-orbital splitting diagrams for different coordination geometries.

The prediction and explanation of the magnetic properties of complexes with transition metals.

The interpretation of the electronic spectra (UV-Vis) of these compounds.

Such theoretical analyses would complement the existing experimental data and provide a deeper understanding of the electronic properties of these materials.

Porosity and Topology Prediction in Derived Frameworks

The use of 1,2,3,5-benzenetetracarboxylic acid as a building block has led to the synthesis of numerous Metal-Organic Frameworks (MOFs) with interesting structural topologies and, in some cases, porosity. The asymmetric substitution pattern of the ligand often leads to complex and novel network structures. Experimental studies have characterized the resulting frameworks, identifying their crystallographic space groups and the nature of their connectivity. For instance, frameworks with unprecedented topologies have been reported for silver(I) complexes. wikipedia.org

However, the a priori computational prediction of the final topology and porosity of a MOF from a given linker and metal node remains one of the significant challenges in materials chemistry. While general computational methods and machine-learning approaches are being developed to tackle this problem, specific studies focused on predicting the frameworks that will be formed from 1,2,3,5-benzenetetracarboxylic acid are not yet a major feature of the published literature.

Future computational work in this area could involve:

Using computational tools to screen potential topologies that could arise from the specific geometry of this linker.

Simulating the self-assembly process to understand how different topologies might be favored under different synthetic conditions.

Predicting the porosity, pore size distribution, and surface area of hypothetical frameworks before their synthesis, thereby guiding experimental efforts toward materials with desired properties for applications like gas storage and separation.

Coordination Chemistry and Metal Organic Framework Mof Engineering with 1,2,3,5 Benzene Tetracarboxylic Acid

Design Principles for 1,2,3,5-Benzene-tetracarboxylate Ligands

The design of metal-organic frameworks using 1,2,3,5-benzenetetracarboxylate as a ligand is guided by several key principles that leverage its distinct molecular structure. The asymmetric positioning of the four carboxylate groups on the benzene (B151609) ring is a critical factor, offering varied coordination possibilities and influencing the resulting framework's dimensionality and topology. rsc.org The potential for these carboxylate groups to be deprotonated to different extents allows for a range of coordination modes, including monodentate, bidentate, and bridging interactions. rsc.org This versatility is fundamental to the construction of diverse and complex architectures.

Synthesis and Structural Diversity of MOFs and Coordination Polymers

The synthesis of MOFs and coordination polymers incorporating 1,2,3,5-benzenetetracarboxylate has been explored through various methods, leading to a rich structural diversity. The choice of synthesis technique, metal ions, and the inclusion of auxiliary ligands all play crucial roles in determining the final architecture of the resulting materials. This has led to the creation of a wide array of one-, two-, and three-dimensional structures with varying network topologies. ssrn.comresearchgate.netrsc.org

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs based on 1,2,3,5-benzenetetracarboxylate. rsc.orgjmaterenvironsci.comrsc.org These methods involve the reaction of the ligand with a metal salt in a sealed vessel under elevated temperatures and pressures. The solvent, which can be water in the case of hydrothermal synthesis or an organic solvent in solvothermal synthesis, plays a key role in the crystallization process and can influence the final structure of the framework. mdpi.com These techniques have been successfully employed to produce a variety of coordination polymers with diverse dimensionalities and network structures. rsc.org For instance, the solvothermal reaction of Co(II) and Zn(II) salts with 1,2,4,5-benzene tetracarboxylic dianhydride, which hydrolyzes in situ to form the tetracarboxylic acid, has yielded three-dimensional coordination polymers. rsc.org

The reaction conditions, such as temperature, reaction time, and the ratio of reactants, are critical parameters that can be tuned to control the phase purity and crystal morphology of the resulting MOFs. its.ac.id The use of different solvents can also lead to the formation of framework isomers with distinct pore structures. mdpi.com

Ultrasonic-assisted synthesis has emerged as a rapid and efficient method for the production of MOFs. hielscher.comnih.gov This technique utilizes the acoustic cavitation generated by ultrasound to create localized hot spots with high temperatures and pressures, which can significantly accelerate the reaction rate. nih.govmdpi.com This method has been shown to be an environmentally friendly approach, often allowing for synthesis at ambient temperature and pressure, which reduces energy consumption. hielscher.commdpi.com The application of ultrasound can also lead to the formation of nano-sized MOF particles with high yields in shorter reaction times compared to conventional hydrothermal or solvothermal methods. hielscher.com While specific examples of ultrasonic synthesis with 1,2,3,5-benzenetetracarboxylic acid are not extensively detailed in the provided context, the principles of this method are broadly applicable to a range of MOF syntheses. hielscher.commdpi.com

The choice of the metal ion is a determining factor in the final architecture of the coordination polymer. Different metal ions exhibit distinct coordination preferences in terms of coordination number and geometry, which, in conjunction with the 1,2,3,5-benzenetetracarboxylate ligand, directs the assembly of the framework. For example, the reactions of 1,2,4,5-benzenetetracarboxylic acid with lanthanide ions have resulted in seven different families of coordination polymers, highlighting the structural diversity achievable with different metals. rsc.orgresearchgate.net Similarly, Co(II) and Zn(II) have been shown to form 3D coordination polymers with benzenetetracarboxylate, where the metal-carboxylate chains are linked into a larger framework. rsc.org

The incorporation of auxiliary ligands, often nitrogen-containing organic molecules, adds another layer of control over the resulting architecture. These secondary ligands can coordinate to the metal centers, influencing the connectivity of the network and leading to the formation of more complex structures. ssrn.comrsc.org The flexibility and donor atom positions of these auxiliary ligands can significantly impact the structural diversity of the resulting coordination polymers. researchgate.net The use of different N-containing ligands with a Zn(II)/benzenetetracarboxylate system has been shown to induce various coordination modes in the benzenetetracarboxylate linker, leading to frameworks with different topologies. rsc.org

Table 1: Influence of Metal Ions and Auxiliary Ligands on MOF Architecture

| Metal Ion | Auxiliary Ligand | Resulting Architecture | Reference |

|---|---|---|---|

| Zn(II) | Pyridylbenzimidazole-based ligands | 2D and 3D networks with varied topologies | rsc.org |

| Co(II) | N,N'-dimethylacetamide | 3D coordination polymer | rsc.org |

| Zn(II) | Water | 3D porous framework | rsc.org |

| Lanthanides | Water | Seven families of coordination polymers with 3D structures | rsc.orgresearchgate.net |

| Cd(II) | N,N'-di(3-pyridyl)adipoamide | 2D layer | ssrn.com |

| Co(II) | N,N'-di(3-pyridyl)adipoamide | 2D layer | ssrn.com |

| Ni(II) | N,N'-di(3-pyridyl)adipoamide | 2D layer | ssrn.com |

| Mn(II) | N,N'-di(3-pyridyl)adipoamide | 1D chain | ssrn.com |

Topological Analysis and Network Characterization of Derived Materials

Topological analysis is a powerful tool for understanding and classifying the complex structures of MOFs and coordination polymers. nih.govwhiterose.ac.uk This approach simplifies the intricate atomic arrangement into a network of nodes (representing metal clusters or ions) and linkers (representing the organic ligands), allowing for the characterization of the underlying connectivity and topology. rsc.orgresearchgate.net The resulting network can then be described by a topological symbol, which provides a concise representation of its structure.

The asymmetric nature of the 1,2,3,5-benzenetetracarboxylate ligand can give rise to MOFs with complex topologies that may feature multiple types of nodes with different connectivity. ssrn.comresearchgate.net For instance, the combination of benzenetetracarboxylate with different metal ions and auxiliary ligands has led to frameworks with various topologies, such as a 3D framework with a gwg topology and a 2D layer with a 4,4L43 topology. ssrn.com In some cases, hierarchical simplification can be used to analyze the underlying net topology of more complicated MOFs by considering metal-organic polyhedra as secondary or tertiary building units. rsc.org This approach provides deeper insight into the structural features and can aid in the design of new MOFs with novel topologies. rsc.orgresearchgate.net

Supramolecular Assembly and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Co-crystals and Frameworks

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, plays a crucial role in the formation and stabilization of co-crystals and frameworks involving 1,2,3,5-benzenetetracarboxylic acid. nih.govacs.org The multiple carboxylic acid groups of the ligand are excellent hydrogen bond donors and acceptors, enabling the formation of robust and predictable hydrogen-bonding networks. nih.gov

In co-crystals, 1,2,3,5-benzenetetracarboxylic acid can form assemblies with various aza donor molecules through hydrogen bonding, leading to structures such as infinite molecular tapes or host-guest systems where the aza molecules are located in channels created by the acid molecules. nih.govacs.org These interactions are fundamental in crystal engineering, allowing for the rational design of supramolecular architectures. nih.gov

Role in Polymer Science and Advanced Macromolecular Architectures

Application as Monomer in Condensation Polymerization

1,2,3,5-Benzenetetracarboxylic acid functions as a tetra-functional monomer in condensation polymerization. This process involves the reaction of its carboxylic acid groups with other monomers, such as diols or diamines, to form polymers with the elimination of a small molecule, typically water. Due to its four reactive sites, it is particularly suited for creating highly branched or network polymers.

A primary application of this monomer is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). In these materials, the carboxylate groups of the deprotonated acid coordinate with metal ions or clusters, acting as multitopic organic linkers. This self-assembly process results in the formation of one-, two-, or three-dimensional networks with well-defined porosity and structure. For example, it has been used to construct lanthanide-based coordination complexes and other novel metal-organic compounds. researchgate.net The specific geometry of 1,2,3,5-benzenetetracarboxylic acid directs the resulting framework topology, making it a key component in the rational design of these advanced materials.

Function as a Cross-linking Agent in Polymer Networks

The tetra-functional nature of 1,2,3,5-benzenetetracarboxylic acid makes it an effective cross-linking agent. When incorporated into a polymer matrix, it can form covalent or coordinative bonds that link linear polymer chains together, creating a robust three-dimensional network. This cross-linking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.

In the context of coordination polymers, it acts as a fundamental cross-linking building block, connecting metal centers to form extended frameworks. researchgate.netresearchgate.net Its ability to bridge multiple metal ions simultaneously is crucial for establishing the dimensional architecture of the polymer network. Furthermore, it is listed among strong polyfunctional organic acids suitable for crosslinking other polymer systems, such as polybenzimidazole, to produce specialized membranes.

Engineering of Structure-Property Relationships in Polymers

The use of 1,2,3,5-benzenetetracarboxylic acid is a key strategy for engineering specific structure-property relationships in polymers. The rigid, non-linear arrangement of its four carboxyl groups provides a distinct geometric constraint that influences the final architecture of the macromolecule.

By selecting appropriate metal ions and reaction conditions, this monomer can be used to direct the formation of polymers with varied dimensionalities, from 2D layered structures to complex 3D interpenetrated frameworks. These structural variations directly impact the material's properties:

Porosity: The creation of well-defined channels and cavities within MOFs is a direct result of the linker's geometry, which is critical for applications in gas storage and separation.

Thermal Stability: The robust networks formed through coordination with this acid often exhibit high thermal stability. researchgate.net

Luminescent Properties: When used to synthesize lanthanide-based coordination polymers, the acid can influence the local coordination environment of the metal ions, affecting the material's photoluminescent behavior. researchgate.net

This ability to pre-determine structural outcomes allows for the rational design of materials with desired functionalities.

Table 1: Influence of 1,2,3,5-Benzenetetracarboxylic Acid on Polymer Properties

| Property | Structural Origin | Resulting Application |

| Defined Porosity | Rigid, tetra-functional geometry creating network cavities. | Gas storage, separation, catalysis |

| High Thermal Stability | Formation of stable, cross-linked coordination networks. | High-performance materials |

| Tunable Luminescence | Sensitizing lanthanide metal centers in coordination polymers. researchgate.net | Sensors, optical devices |

| Mechanical Strength | Covalent or coordinative cross-linking of polymer chains. | Robust films and membranes |

Precursor for Advanced Polymeric Materials (e.g., Polyimides)

Benzenepolycarboxylic acids are a critical class of precursors for high-performance polymers, most notably polyimides. While the 1,2,4,5-isomer (pyromellitic acid) is the most common precursor for commercial polyimides like Kapton, 1,2,3,5-benzenetetracarboxylic acid is also identified as a potential monomer for creating these advanced materials.

Polyimides are synthesized through a two-step condensation reaction, typically between a tetracarboxylic acid dianhydride and an aromatic diamine. The dianhydride of 1,2,3,5-benzenetetracarboxylic acid can serve as the acidic monomer in this reaction. The resulting polyimides are known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties, making them indispensable in the aerospace and electronics industries. Additionally, 1,2,3,5-benzenetetracarboxylic acid is listed as a component for producing integrally skinned asymmetric polyimide membranes for separation processes. Metal-organic frameworks derived from this acid have also been used as coatings on polyimide surfaces to create functional composite materials. researchgate.net

Catalysis and Adsorption Research

Utilization of 1,2,3,5-Benzene-tetracarboxylic Acid in Heterogeneous Catalysis

While research into the catalytic applications of 1,2,3,5-benzenetetracarboxylic acid is still an emerging field compared to its more symmetrical isomers, notable studies have demonstrated its potential. The acid serves as a critical organic linker in the synthesis of novel metal-organic materials that function as heterogeneous catalysts. These materials combine the benefits of homogeneous catalysis, such as high efficiency and selectivity, with the advantages of heterogeneous systems, including easy separation and recyclability of the catalyst. researchgate.net

One significant application is in the construction of silver-organic frameworks. A silver sulfate (B86663) hybrid framework synthesized with 1,2,3,5-benzenetetracarboxylic acid has been shown to possess a highly active Lewis acidic character. researchgate.net This property enables it to effectively catalyze various organic reactions, including cyanosilylation, ketalization, and esterification, with high yields and the ability to be reused. researchgate.net The mention of prehnitic acid in literature concerning heterogeneous catalysis highlights its relevance in developing stable and efficient catalytic systems. dss.go.thresearchgate.net

Table 1: Heterogeneous Catalytic Applications of a Silver-Organic Framework based on 1,2,3,5-Benzenetetracarboxylic Acid

| Catalytic Reaction | Substrates | Product Type | Catalyst Performance |

| Cyanosilylation | Aldehydes, Trimethylsilyl cyanide | Cyanohydrin derivatives | Quantitative transformation, Recyclable catalyst |

| Ketalization | Ketones, Diols | Ketals | Quantitative transformation, Recyclable catalyst |

| Esterification | Carboxylic acids, Alcohols | Esters | Quantitative transformation, Recyclable catalyst |

Integration into Photoredox and Electrocatalytic Systems

The integration of 1,2,3,5-benzenetetracarboxylic acid into photoredox and electrocatalytic systems is an area of growing interest, primarily through its use as a ligand in coordination complexes. The photophysical properties of these materials are crucial for their function. For instance, dinuclear iron(III) metal-organic complexes constructed with this acid have been synthesized and characterized, with investigations into their photoluminescent properties. tandfonline.com Such luminescence is a key requirement for materials used in photocatalysis, where light absorption is necessary to initiate a chemical reaction.

While direct electrocatalytic studies on materials derived solely from 1,2,3,5-benzenetetracarboxylic acid are limited, related research provides indirect evidence of its potential. Scientific literature concerning the electrocatalysis of hydrogen evolution from water has cited frameworks involving this ligand. acs.org Similarly, studies on the electrocatalytic activity of polyoxometalates have referenced dinuclear Fe(III) complexes built with 1,2,3,5-benzenetetracarboxylic acid, suggesting its role in the foundational structure of electrochemically active materials. researchgate.net

Adsorption Mechanisms and Performance in Environmental Remediation

Frameworks and composites derived from 1,2,3,5-benzenetetracarboxylic acid are being explored for their utility in environmental remediation, particularly for the detection and removal of pollutants from aqueous solutions. iiti.ac.in The porous nature and tunable functionality of MOFs make them excellent candidates for adsorbing specific target molecules.

Research has demonstrated the successful use of MOFs synthesized with 1,2,3,5-benzenetetracarboxylic acid as fluorescent sensors for the sensitive and selective detection of environmental pollutants. researchgate.net For example, two europium-postdoped MOFs, where the parent frameworks were constructed using the acid, were shown to quantitatively detect pollutants such as 2,4,6-trinitrobenzene (TNP), the antibiotic tetracycline (B611298) (TC), and various pesticides in aqueous solutions. researchgate.netresearchgate.net The mechanism relies on the interaction between the pollutant molecules and the MOF, which leads to a measurable change in the material's fluorescence.

Regarding the removal of specific heavy metals, such as hexavalent chromium (Cr(VI)), it is important to note that while the broader class of benzene (B151609) polycarboxylic acids is used for this purpose, literature predominantly highlights the use of the more common isomer, 1,2,4,5-benzenetetracarboxylic acid, for Cr(VI) adsorption. While 1,2,3,5-benzenetetracarboxylic acid is a component of materials used for general environmental remediation, specific performance data for Cr(VI) removal were not prominent in the reviewed literature. iiti.ac.inresearchgate.net

Table 2: Pollutant Detection Using MOFs Derived from 1,2,3,5-Benzenetetracarboxylic Acid

| MOF System | Target Pollutant | Application | Performance Metric |

| Eu³⁺@MOF-1 | 2,4,6-Trinitrobenzene (TNP) | Fluorescent Sensing | High sensitivity and selectivity |

| Eu³⁺@MOF-1 | Tetracycline (TC) | Fluorescent Sensing | High sensitivity and selectivity |

| Eu³⁺@MOF-2 | Pesticides | Fluorescent Sensing | High sensitivity and selectivity |

| Eu³⁺@MOF-2 | 2,4,6-Trinitrobenzene (TNP) | Fluorescent Sensing | High sensitivity and selectivity |

Metal-Organic Frameworks and Coordination Polymers as Catalytic Platforms

1,2,3,5-Benzenetetracarboxylic acid is a versatile building block for creating a diverse range of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comtandfonline.comdntb.gov.uarsc.orgacs.org Its lower symmetry, compared to the 1,2,4,5-isomer, can lead to the formation of more complex and unique network topologies. These frameworks serve as robust platforms for catalysis by providing a high density of uniformly distributed active sites within a porous structure.

Silver(I) metal-organic coordination polymers constructed from this ligand are prime examples of such platforms. researchgate.net Three distinct silver-organic frameworks have been synthesized, demonstrating versatile coordination spheres and supramolecular structures that are influenced by the deprotonation degree of the acid. researchgate.net The resulting materials can host catalytically active metal centers (Lewis acids), providing a stable, heterogeneous environment for chemical reactions. researchgate.net The development of these MOFs is also relevant to applications beyond traditional catalysis, such as in creating materials with antimicrobial properties, where silver-based frameworks have shown notable activity. nih.gov The synthesis of dinuclear iron(III) complexes further underscores the utility of this ligand in constructing well-defined, multi-metallic nodes that are essential for advanced catalytic functions. tandfonline.com

Advanced Analytical Methodologies for Complex Systems Containing 1,2,3,5 Benzene Tetracarboxylic Acid

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential tool for separating and quantifying 1,2,3,5-benzenetetracarboxylic acid in various matrices. The choice of technique depends on the volatility of the analyte and the nature of the sample mixture.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile aromatic carboxylic acids. Reverse-phase (RP) HPLC is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For benzene-tetracarboxylic acid isomers, the mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid groups remain in their protonated form, leading to consistent retention times and sharp peak shapes. This technique allows for the effective separation of the target compound from impurities and other components in a mixture.

Gas Chromatography (GC) can also be employed, but due to the low volatility and high polarity of polycarboxylic acids, direct analysis is challenging. These compounds tend to exhibit poor peak shape and may not elute from the GC column at typical operating temperatures. Therefore, a derivatization step is generally required prior to analysis. This process converts the non-volatile carboxylic acids into more volatile and less polar derivatives, such as esters (e.g., methyl esters) or silyl (B83357) derivatives. This conversion allows them to be readily analyzed by GC, providing high-resolution separation for complex mixture analysis.

| Technique | Stationary Phase Example | Mobile Phase / Carrier Gas | Detector | Key Considerations |

|---|---|---|---|---|

| Reverse-Phase HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water with Phosphoric or Formic Acid | UV-Vis | Ideal for purity analysis of the acid in its native form. Mobile phase pH control is critical. |

| Gas Chromatography (GC) | Polar (e.g., Carbowax) or nonpolar (e.g., DB-5) capillary column | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Requires derivatization (e.g., esterification) to increase volatility. Necessary for analyzing complex mixtures containing other volatile components. |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways and Stability Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For aromatic carboxylic acids, TGA can identify the temperatures at which decomposition events, such as decarboxylation (loss of CO2) and dehydration (formation of an anhydride), occur. The thermal decomposition of aromatic carboxylic acids typically proceeds through decarboxylation at elevated temperatures. rsc.org TGA curves for pyromellitic acid show it is thermally stable up to several hundred degrees Celsius, after which significant mass loss occurs, corresponding to its decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For pyromellitic acid, DSC analysis reveals a distinct melting point. acs.org The study of copolyesters incorporating 1,2,4,5-benzenetetracarboxylic acid has utilized DSC to evaluate melting points (Tm), crystallization temperatures (Tc), and glass transition temperatures (Tg), demonstrating how the acid influences the thermal behavior of the resulting polymer. mdpi.com

| Property | Technique | Typical Observation for Aromatic Tetracarboxylic Acids | Example Data for Isomer (1,2,4,5-Benzenetetracarboxylic Acid) |

|---|---|---|---|

| Decomposition Temperature | TGA | Mass loss corresponding to decarboxylation and anhydride (B1165640) formation at elevated temperatures. | Decomposition onset is typically high, indicating good thermal stability. mdpi.com |

| Melting Point (Tm) | DSC | A sharp endothermic peak indicating the transition from solid to liquid. | ~281-284.5 °C sigmaaldrich.com |

| Heat Flow Changes | DSC | Reveals phase transitions and can be used to calculate enthalpy of fusion. | Used to determine the influence of the acid on the thermal properties of copolyesters. acs.org |

Surface Characterization of Composite Materials (e.g., SEM, XPS)

When 1,2,3,5-benzenetetracarboxylic acid or its isomers are used as building blocks or cross-linking agents in composite materials like metal-organic frameworks (MOFs) or polyimides, characterizing the surface is essential for understanding the material's performance.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnification. In the context of materials derived from benzenetetracarboxylic acids, SEM is used to examine particle size, shape, and surface texture. For instance, in the synthesis of a barium-based MOF using 1,2,4,5-benzenetetracarboxylic acid as an organic linker, SEM images were used to identify the structural morphology, revealing the presence of small, rough particles. mdpi.com Similarly, when studying polyimide fibers, SEM is employed to investigate the cross-sectional morphology, showing features like fibrils and microvoids that influence the material's mechanical properties. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to confirm the presence of expected elements on the surface of a composite and to understand their chemical bonding environment. For example, in the characterization of polyimide nanocomposite films, XPS plots can confirm the presence of key elements like carbon (C1s), nitrogen (N1s), and oxygen (O1s) from the polyimide backbone, as well as elements from fillers, such as silicon (Si2p) in silica (B1680970) nanocomposites. mdpi.com This information is vital for confirming successful synthesis and understanding surface interactions.

| Technique | Information Obtained | Application Example with Benzenetetracarboxylic Acid Derivatives |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, topography, and texture. | Characterizing the particle structure of a Ba(II)-based MOF synthesized with 1,2,4,5-benzenetetracarboxylic acid as a linker. mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and electronic states of surface atoms. | Analyzing the surface of polyimide films to confirm elemental composition and investigate bonding environments. mdpi.com |

Future Trajectories and Interdisciplinary Outlooks in 1,2,3,5 Benzene Tetracarboxylic Acid Research

Integration with Nanoscience and Nanotechnology

The unique structural characteristics of 1,2,3,5-Benzenetetracarboxylic acid, particularly its capacity to act as a versatile ligand, position it as a significant building block in the realm of nanoscience and nanotechnology. Its integration into this field is primarily through the construction of coordination polymers and metal-organic frameworks (MOFs), which are materials with nanoscale porosity and features.

Research has demonstrated the synthesis of coordination complexes using 1,2,3,5-Benzenetetracarboxylic acid (H4btec) with metals like Nickel(II) and Zinc(II). researchgate.net These reactions, often carried out under hydrothermal conditions, yield materials with intricate supramolecular structures stabilized by hydrogen bonding and π-π interactions. researchgate.net For instance, a Nickel(II) complex with 2,2'-bibenzimidazole as an auxiliary ligand forms a discrete structure, while the corresponding Zinc(II) complex forms a one-dimensional chain. researchgate.net The self-assembly of these chains and discrete units leads to the formation of complex three-dimensional frameworks with nanoscale channels and cavities.

The broader family of benzenetetracarboxylic acids is recognized for its utility as precursors in nanotechnology. thegoodscentscompany.com The 1,2,4,5-isomer, for example, is widely used to create MOFs and nanocomposites for applications in energy storage and gas separation. researchgate.netsigmaaldrich.comrsc.orgresearchgate.net It has been used to fabricate ternary nanocomposites with polyaniline and graphene oxide for supercapacitor applications. researchgate.net Similarly, it has been used to sensitize rare-earth doped nanoparticles, enhancing their luminescence for potential use in solar cells and bio-imaging. rsc.orgrsc.org While direct applications of the 1,2,3,5-isomer in such advanced nanocomposites are still an emerging area, these studies on related isomers highlight the immense potential for creating novel functional nanomaterials.

Table 1: Examples of 1,2,3,5-Benzenetetracarboxylic Acid-Based Coordination Complexes

| Compound Formula | Metal Ion | Key Structural Feature | Resulting Dimensionality | Ref. |

|---|---|---|---|---|

[Ni(H2bibzim)3]2(btec) |

Nickel(II) | Discrete complex with counter anion | 3D supramolecular framework via H-bonding | researchgate.net |

[Zn(H2bibzim)(btec)0.5]n |

Zinc(II) | 1D coordination polymer chain | 2D supramolecular sheet via H-bonding | researchgate.net |

Sustainable Chemistry and Green Synthesis Initiatives

The principles of sustainable and green chemistry, which advocate for the reduction of hazardous substances, energy efficiency, and waste minimization, are increasingly influencing the synthesis of coordination polymers. Future research on 1,2,3,5-Benzenetetracarboxylic acid-based materials is expected to align with these initiatives.

Current synthetic methods for coordination polymers involving this ligand, such as hydrothermal synthesis, already represent a step towards greener chemistry by using water as a solvent under controlled pressure and temperature. researchgate.net Looking at related isomers provides further insight into potential green synthesis routes. For instance, ultrasonic methods have been employed to synthesize MOFs from the 1,2,4,5-isomer. mdpi.com Sonochemistry can lead to reduced reaction times and milder conditions. Another sustainable approach is room-temperature solid-state synthesis, which minimizes or eliminates the need for solvents, thereby reducing waste and simplifying purification processes. mdpi.com

Furthermore, the use of 1,2,4,5-Benzenetetracarboxylic acid as a hydrogen-bonding template to control solid-state photochemical reactions represents a sophisticated green chemistry strategy. researchgate.netrsc.org This method, known as topochemical synthesis, uses UV irradiation to drive highly selective [2+2] cycloadditions, achieving high yields with minimal byproducts. researchgate.netrsc.org The application of such principles—including sonochemistry, solid-state reactions, and photochemistry—to the synthesis of 1,2,3,5-Benzenetetracarboxylic acid-based materials is a key future trajectory that promises more environmentally benign production of advanced functional materials.

Advanced Characterization Techniques and In Situ Studies

A deep understanding of the structure-property relationships in materials derived from 1,2,3,5-Benzenetetracarboxylic acid necessitates the use of advanced characterization techniques. Single-crystal X-ray diffraction is a cornerstone method, providing precise atomic coordinates that allow for the detailed analysis of crystal packing, coordination environments, and non-covalent interactions like hydrogen bonds and π-π stacking, which govern the final supramolecular architecture. researchgate.net

Beyond static structural analysis, techniques such as thermogravimetric analysis (TGA) are crucial for assessing the thermal stability of these materials. researchgate.net Photoluminescence spectroscopy is another key tool, used to investigate the optical properties of these compounds, which is relevant for potential applications in sensing or light-emitting devices. researchgate.net

A significant future direction is the increasing use of in situ characterization methods. While much of the current research involves post-synthesis characterization, in situ studies allow scientists to observe the formation of coordination polymers in real time. Techniques such as in situ X-ray diffraction can provide mechanistic insights into the self-assembly process and ligand synthesis under hydrothermal or solvothermal conditions. rsc.orgrsc.orgresearchgate.net This real-time monitoring can reveal transient phases and help optimize reaction conditions to target specific structures and properties. The application of such in situ techniques to 1,2,3,5-Benzenetetracarboxylic acid systems will be invaluable for the rational design and controlled synthesis of new, complex materials.

Table 2: Characterization Methods for 1,2,3,5-Benzenetetracarboxylic Acid-Based Materials

| Technique | Information Obtained | Relevance | Ref. |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Atomic structure, bond lengths/angles, supramolecular packing | Elucidates the fundamental structure and non-covalent interactions | researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Determines the operational range and robustness of the material | researchgate.net |

| Photoluminescence Spectroscopy | Emission and excitation spectra, quantum yield | Characterizes optical properties for sensing or lighting applications | researchgate.net |

| In Situ Diffraction (Future) | Real-time monitoring of crystal formation | Provides mechanistic understanding of self-assembly processes | rsc.orgresearchgate.net |

Predictive Design and Machine Learning Applications in Materials Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The future of materials science lies in predictive design, where computational tools and artificial intelligence are used to identify promising new materials before they are ever synthesized in a lab. nih.govmpie.de This paradigm is particularly relevant for coordination polymers and MOFs, where the vast number of possible combinations of metal nodes and organic linkers, like 1,2,3,5-Benzenetetracarboxylic acid, creates a near-infinite chemical space.

Machine learning (ML) models can be trained on existing databases of material structures and their measured properties. nih.gov These models can then rapidly predict the properties of hypothetical materials, enabling high-throughput computational screening of thousands or even millions of candidate structures. nih.gov For example, ML has been successfully used to predict the methane storage capacity of MOFs, accelerating the search for materials for natural gas storage. gatech.edu

In the context of 1,2,3,5-Benzenetetracarboxylic acid, these predictive tools offer a powerful future pathway. Researchers can generate vast virtual libraries of potential MOF structures incorporating this specific linker. ML algorithms can then screen this library to identify candidates with desirable properties for specific applications, such as high porosity for gas storage, specific pore chemistry for catalysis, or optimal electronic properties for sensing. This data-driven approach, often referred to as inverse design, starts with the desired function and uses computational methods to determine the chemical structure that will achieve it. nih.gov By focusing experimental efforts on only the most promising candidates identified by machine learning, the discovery and development of next-generation materials based on 1,2,3,5-Benzenetetracarboxylic acid can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,5-benzene-tetracarboxylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via oxidation of substituted benzene precursors. For example, oxidation of 1,2,3,5-tetramethylbenzene with strong oxidizing agents like KMnO₄ under acidic or alkaline conditions yields the tetracarboxylic acid . Purity optimization involves recrystallization from hot water or acetic acid, followed by characterization via elemental analysis and acidimetric titration (≥98% purity) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- IR spectroscopy : Identifies carboxylate C=O stretching vibrations (~1700 cm⁻¹) and O-H bonds (~2500-3500 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen-bonding networks. For example, in metal-organic frameworks (MOFs), this acid adopts a tetrahedral coordination mode .

- Elemental analysis : Validates stoichiometry (C₁₀H₆O₈) and purity .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation .

- Store below +30°C in a dry, ventilated area to prevent decomposition .

- Toxicity assessment: Follow OECD Guideline 471 for bacterial reverse mutation assays (e.g., S. typhimurium TA strains) to evaluate mutagenicity .

Advanced Research Questions

Q. How does this compound function as a ligand in luminescent metal-organic frameworks (MOFs)?

- Methodology :

- The acid’s four carboxylate groups enable diverse coordination modes. For instance, hydrothermal synthesis with Zn²⁺ and 4,4′-bipyridine (bpy) forms {[Zn₂(bta)(bpy)(H₂O)₂]·H₂O}ₙ, a 2D bilayer MOF with luminescent properties .

- Luminescence arises from ligand-to-metal charge transfer (LMCT) or antenna effects, which can be tuned by varying metal ions or linker ratios .

Q. What computational strategies predict the acid’s coordination behavior in supramolecular assemblies?

- Methodology :

- Density Functional Theory (DFT) : Models electronic structure and binding energies to predict stable coordination geometries (e.g., monodentate vs. bridging carboxylate modes) .

- Molecular Dynamics (MD) : Simulates self-assembly processes in solvents like DMF/water mixtures, guiding experimental crystallization conditions .

Q. How can contradictions in reported physical properties (e.g., melting point, solubility) be resolved?

- Methodology :

- Comparative analysis : Cross-reference data from multiple sources (e.g., Sigma-Aldrich reports mp 281–284°C , while independent studies note 231°C for similar isomers ).

- Controlled replication : Reproduce synthesis/purification steps under standardized conditions (e.g., solvent purity, heating rates) to isolate experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.